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Isochlorogenic acid b

Cat. No.: B1231245
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-WVFSXIJASA-N
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Description

Contextualization within Plant Secondary Metabolites

Plant secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.govmdpi.com Instead, they often play a crucial role in the plant's defense mechanisms against herbivores, pathogens, and environmental stresses. nih.govnih.gov Caffeoylquinic acids (CQAs), including the dicaffeoylquinic acids, are a prominent class of these secondary metabolites, synthesized through the phenylpropanoid pathway. mdpi.comnih.gov They are widely distributed throughout the plant kingdom, found in various tissues such as leaves, fruits, roots, and stems. sci-hub.se The production and accumulation of these compounds can be influenced by both internal factors like genetics and developmental stage, and external factors such as light, temperature, and microbial interactions. nih.govacs.org

Overview of Dicaffeoylquinic Acid Isomers and Structural Distinctions

The dicaffeoylquinic acids are a subgroup of the broader chlorogenic acids family. bibliotekanauki.plresearchgate.net The structural diversity within this family arises from the different positions at which the two caffeic acid moieties can attach to the quinic acid core. nih.gov This results in several isomers, each with a unique chemical structure and, consequently, potentially different chemical and biological properties. scispace.com The main isomers of dicaffeoylquinic acid are isochlorogenic acid A, isochlorogenic acid B, and isochlorogenic acid C. rsc.org

Isochlorogenic Acid A (3,5-DCQA)

Isochlorogenic acid A is structurally defined as 3,5-dicaffeoylquinic acid (3,5-DCQA). medchemexpress.comnih.gov In this isomer, the two caffeic acid groups are esterified to the hydroxyl groups at the 3rd and 5th positions of the quinic acid ring. nih.gov It is a naturally occurring phenolic compound found in various plants, including Brazilian propolis and Suaeda glauca. nih.govselleckchem.com

This compound (3,4-DCQA)

This compound, the focus of this article, is chemically known as 3,4-dicaffeoylquinic acid (3,4-DCQA). nih.govnih.gov This structure features the two caffeic acid residues attached to the 3rd and 4th positions of the quinic acid molecule. nih.govebi.ac.uk It is recognized for its antioxidant properties and has been isolated from various natural sources. cymitquimica.comabmole.com

Isochlorogenic Acid C (4,5-DCQA)

Isochlorogenic acid C corresponds to 4,5-dicaffeoylquinic acid (4,5-DCQA). selleckchem.commedchemexpress.com Here, the caffeic acid groups are linked to the 4th and 5th positions of the quinic acid backbone. medchemexpress.com Like its isomers, it is found in a variety of plants and exhibits antioxidant activities. selleckchem.commedchemexpress.com

Relationship to Monocaffeoylquinic Acids (e.g., Chlorogenic Acid, Neochlorogenic Acid)

The dicaffeoylquinic acids are closely related to the monocaffeoylquinic acids, which contain only one caffeic acid moiety esterified to the quinic acid. sci-hub.se The most well-known monocaffeoylquinic acid is chlorogenic acid, which is 5-O-caffeoylquinic acid (5-CQA). nih.gov Neochlorogenic acid is another common isomer, identified as 3-O-caffeoylquinic acid (3-CQA). nih.govfoodb.ca Cryptochlorogenic acid, or 4-O-caffeoylquinic acid (4-CQA), is also a member of this group. wikipedia.org These monocaffeoylquinic acids can be considered the building blocks of the dicaffeoylquinic acids.

Historical Perspective of this compound Research

The term "isochlorogenic acid" was first introduced in 1950 by Barnes et al. to describe a compound isolated from coffee beans that shared similar properties with chlorogenic acid but was identified as a positional isomer. scielo.br Initially, "isochlorogenic acid" referred to a mixture of at least three dicaffeoylquinic acids. rsc.org Over time, with advancements in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers were able to separate and identify the individual isomers. acs.orgnih.gov This led to the specific naming of isochlorogenic acid a, b, and c. rsc.org However, the nomenclature has been a source of confusion, with different research groups sometimes using the lettering differently. scielo.brrsc.org According to more recent and standardized definitions, this compound is now clearly identified as 3,4-dicaffeoylquinic acid. nih.govebi.ac.uk

Data Tables

Table 1: Structural Comparison of Isochlorogenic Acid Isomers

Common NameIUPAC NameCaffeoyl Group PositionsMolecular FormulaMolecular Weight ( g/mol )
Isochlorogenic Acid A3,5-Dicaffeoylquinic acid3 and 5C25H24O12516.4
This compound3,4-Dicaffeoylquinic acid3 and 4C25H24O12516.4
Isochlorogenic Acid C4,5-Dicaffeoylquinic acid4 and 5C25H24O12516.4

Data sourced from PubChem CID 6474310, 5927076, 137704517 nih.govnih.govnih.gov

Table 2: Relationship to Monocaffeoylquinic Acids

Common NameIUPAC NameCaffeoyl Group PositionMolecular FormulaMolecular Weight ( g/mol )
Chlorogenic Acid5-O-caffeoylquinic acid5C16H18O9354.31
Neochlorogenic Acid3-O-caffeoylquinic acid3C16H18O9354.31
Cryptochlorogenic Acid4-O-caffeoylquinic acid4C16H18O9354.31

Data sourced from PubChem CID 1794427, 5280633, and other chemical databases. wikipedia.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B1231245 Isochlorogenic acid b

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1S,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20?,23-,25+/m1/s1

InChI Key

UFCLZKMFXSILNL-WVFSXIJASA-N

Isomeric SMILES

C1[C@H]([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Synonyms

3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate

Origin of Product

United States

Natural Occurrence and Distribution of Isochlorogenic Acid B

Presence in Plant Species and Botanical Families

Detailed research has identified isochlorogenic acid b in several plant species known for their traditional medicinal uses.

Laggera alata : This plant, belonging to the Asteraceae family, is a known source of this compound. selleckchem.comselleckchem.comselleck.cn Studies have confirmed its natural isolation from this species, which is primarily distributed in tropical regions of Southeast Asia and Africa. selleckchem.comnih.gov Isochlorogenic acid A has also been isolated from Laggera alata. nih.govnih.gov

Artemisia lavandulaefolia : A member of the Asteraceae family, Artemisia lavandulaefolia has been shown to contain isomers of isochlorogenic acid. mdpi.com While research has focused on the isolation of isochlorogenic acids A and C from this plant, the presence of this compound has been implied through its observed activity in bioassays. mdpi.comnih.govnih.govresearchgate.net

Lonicera japonica : The flower buds of Lonicera japonica (Japanese honeysuckle) are a significant source of this compound. adooq.comchemfaces.com Multiple studies have identified and quantified this compound, along with its isomers, isochlorogenic acids A and C, in extracts from the plant. mdpi.comnih.govspandidos-publications.com These compounds are considered among the principal active ingredients of the flower buds. spandidos-publications.com

Table 1: Documented Plant Sources of this compound

Plant Species Family Part(s) Containing Compound Citations
Laggera alata Asteraceae Not Specified selleckchem.com, selleckchem.com, selleck.cn, nih.gov
Artemisia lavandulaefolia Asteraceae Not Specified mdpi.com
Lonicera japonica Caprifoliaceae Flower Buds adooq.com, chemfaces.com, mdpi.com, spandidos-publications.com

This compound and its isomers are present in a variety of commonly consumed foods and drinks. nih.govnih.govmdpi.com

Coffee : Coffee beans are a major dietary source of isochlorogenic acids. wikipedia.orgacs.orgmpkb.org These compounds, including 3,4-dicaffeoylquinic acid (this compound), are found in both green and roasted coffee beans, as well as in coffee by-products like coffee husks, pulp, and spent grounds. nih.govmdpi.comresearchgate.netresearchgate.net The roasting process can alter the profile and concentration of these acids. mdpi.com

Fruits and Vegetables : Various fruits and vegetables contain isochlorogenic acids. nih.govwikipedia.orgmdpi.comnih.gov Notable dietary sources include potatoes, eggplants, peaches, prunes, plums, apples, pears, tomatoes, carrots, and artichokes. wikipedia.orgmpkb.orgnih.govresearchgate.net

Table 2: Edible Sources Containing Isochlorogenic Acids

Category Specific Source Citations
Beverages Coffee wikipedia.org, acs.org, mpkb.org, mdpi.com
Vegetables Potatoes wikipedia.org, mpkb.org, nih.gov
Eggplant wikipedia.org, nih.gov
Tomatoes mpkb.org, nih.gov
Carrots nih.gov
Artichoke researchgate.net, nih.gov
Fruits Peaches wikipedia.org, researchgate.net
Prunes wikipedia.org
Plums nih.gov
Apples mpkb.org, nih.gov
Pears mpkb.org, nih.gov

Brazilian Green Propolis : this compound is one of the phenolic acids identified in Brazilian green propolis, a resinous substance produced by bees. nih.govnih.govrsdjournal.org Quantitative analysis using high-performance liquid chromatography (HPLC) has determined its concentration alongside other related compounds. nih.govresearchgate.net Studies have shown that among seven phenolic acids quantified in Brazilian green propolis samples, this compound was present in the lowest concentration. nih.govnih.govgrafiati.com

Table 3: Phenolic Acid Content in Brazilian Green Propolis Samples (%)

Compound Mean Content (%) ± SD
This compound 0.08 ± 0.04
Chlorogenic acid 0.20 ± 0.06
Caffeic acid 0.25 ± 0.08
Isochlorogenic acid A 0.36 ± 0.12
Isochlorogenic acid C 0.38 ± 0.13
Caffeic acid phenethyl ester (CAPE) 0.52 ± 0.22
Artepillin C 2.48 ± 0.94

Source: Adapted from a study on the identification and determination of phenolic acids in Brazilian Green Propolis. nih.gov

Chemogeographical Variations in this compound Content

The concentration of this compound and related compounds can be influenced by geographical and environmental factors, though this variability depends on the specific plant or product.

In Brazilian green propolis , studies have indicated no significant differences in the content of specific phenolic acids, including this compound, across samples from different parts of Brazil. nih.govgrafiati.com This consistency is attributed to the bees using the same plant resin sources. nih.gov

In contrast, the levels of isochlorogenic acids in coffee can vary widely. mdpi.com Factors contributing to this variation include the coffee species (e.g., Coffea arabica vs. Coffea canephora), geographical region of origin, environmental conditions, and agricultural practices. mdpi.comresearchgate.net Post-harvest processing methods, particularly the degree of roasting, also dramatically modify the phenolic composition. mdpi.com

Extraction, Isolation, and Purification Methodologies for Isochlorogenic Acid B

Conventional Extraction Techniques

Conventional methods, primarily centered around solvent extraction, remain a foundational step in isolating isochlorogenic acid b and its related compounds. These techniques leverage the solubility of the target compounds in various solvents.

The choice of solvent is a critical factor in the extraction of phenolic compounds, including isochlorogenic acids. Ethanol (B145695), methanol (B129727), and water, or their aqueous mixtures, are the most commonly utilized solvents due to their efficiency and the polarity of the target molecules. mdpi.com

Ethanol: Aqueous ethanol solutions are frequently employed for their high extraction efficiency. For instance, a 70% aqueous ethanol solution was used to extract pulverized dry flowers of Lonicera japonica Thunb, a known source of isochlorogenic acids. akjournals.com Studies on spent coffee grounds have shown that aqueous ethanol (60% w/w) consistently yields higher amounts of phenols compared to methanol or pure water. scialert.net The solubility of chlorogenic acid, a closely related compound, is noted to be higher in pure ethanol than in pure water. mdpi.com

Methanol: Methanol is another effective solvent for extracting chlorogenic acids. Research comparing different solvents found that methanol was more effective than less polar solvents like chloroform (B151607) and ethanol for extracting both sesquiterpene lactones and chlorogenic acids. nih.gov In the purification of isochlorogenic acid isomers from Lonicera japonica, a crude extract was initially obtained using methanol. nih.gov

Water: Water is a green and cost-effective solvent, though its efficiency can be lower than that of alcohols. scialert.net In Microwave-Assisted Extraction (MAE) of green coffee beans, water proved to be the best extractant for chlorogenic acids, which is attributed to its high dielectric constant and polarity. d-nb.info However, for extracting chlorogenic acids from witloof chicory roots, extraction with water was found to be strongly influenced by temperature, with very low yields below 40 °C. mdpi.com

The initial extraction typically involves maceration or refluxing the plant material with the chosen solvent. For example, the isolation of this compound from Artemisia alpina involved an initial ethanol extract, which was then further partitioned. researchgate.net Similarly, isochlorogenic acid has been obtained from coffee by extraction with n-butyl acetate (B1210297) after an initial extraction with an isopropyl alcohol extract. datapdf.com

To maximize the yield of this compound, the optimization of various extraction parameters is essential. These parameters include the duration of extraction, the temperature of the process, and the ratio of solvent to the solid sample material.

Time: Extraction time significantly affects the yield. In ultrasound-assisted extraction (UAE), the yield of chlorogenic acid from Folium eucommiae increased with irradiation time up to 25 minutes. academicjournals.org For MAE of green coffee beans, a 5-minute extraction time was found to be optimal for achieving maximum yield of chlorogenic acids. 205.166.159

Temperature: Temperature plays a crucial role by affecting the solubility of the compound and the viscosity of the solvent. academicjournals.org For the extraction of chlorogenic acids from witloof chicory roots with 70% ethanol, equilibrium was reached in just 1 minute at temperatures of 50 °C or higher. mdpi.com In contrast, when using water as a solvent, the extraction yield became proportional to the increase in temperature starting from 50 °C. mdpi.com For UAE, the chlorogenic acid yield increased as the temperature rose from 30 to 50°C. academicjournals.org

Solvent/Sample Ratio: This ratio is critical to ensure that the solvent volume is sufficient for proper hydration and diffusion of solutes without becoming saturated. mdpi.com For extracting chlorogenic acids from chicory roots, the best yields were achieved at a high solid-to-liquid ratio, reaching an equilibrium from a ratio of 1/100. mdpi.com In a study optimizing UAE of chlorogenic acid, the solvent-to-material ratio was identified as the most effective parameter. academicjournals.org A ratio of 30:1 (mL/g) was found to be optimal in the MAE of chlorogenic acid from Eucommia Ulmoides. nih.gov

The interplay of these parameters is often studied using Response Surface Methodology (RSM) to find the ideal conditions for maximizing extraction yield. nih.gov

Table 1: Examples of Optimized Parameters for Chlorogenic Acid Extraction

Source MaterialExtraction MethodOptimal TemperatureOptimal TimeOptimal Solvent/Sample RatioSolventReference
Witloof Chicory RootsConventional70 °C< 6 min1/100 (g/mL)70% Ethanol mdpi.com
Eucommia ulmoides LeavesUAE50 °C25 min17:1 (v/m)52% Ethanol academicjournals.org
Eucommia Ulmoides By-productsMAENot specified12 min30:1 (mL/g)75% Ethanol nih.gov
Green Coffee BeansMAE50 °C5 minNot specifiedWater 205.166.159

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced technologies have been developed. d-nb.info These methods often offer higher efficiency, reduced environmental impact, and faster processing times.

MAE is a process that utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction of target compounds. 205.166.159 The highly localized temperature and pressure can lead to the selective and rapid migration of compounds from the material matrix. 205.166.159

Research has shown that MAE can significantly reduce extraction time and solvent use compared to conventional techniques like heat-reflux extraction. 205.166.159 In the extraction of chlorogenic acids from green coffee beans, MAE with water as a solvent under optimal conditions (5 minutes, 50 °C, 800 W) yielded higher amounts than conventional methods. 205.166.159researchgate.net Similarly, an efficient MAE technique was developed to recover chlorogenic acid from Lonicera japonica Thunb. flower buds, achieving a high yield within 5 minutes using 50% ethanol at 60 °C. 205.166.159 Studies on sunflower by-products also demonstrated that MAE could extract chlorogenic acid in just 30 seconds, a vast improvement over the 7 hours required for Soxhlet extraction. uva.es

Table 2: Research Findings on Microwave-Assisted Extraction (MAE) of Chlorogenic Acids

Source MaterialOptimal ConditionsKey FindingsReference
Green Coffee Beans5 min, 50 °C, 800 W, Water solventYields were higher than conventional solvent extraction. 205.166.159
Lonicera japonica Thunb.5 min, 60 °C, 50% EthanolShowed advantages in short duration and high efficiency. 205.166.159
Eucommia Ulmoides By-products12 min, 420 W, 75% Ethanol, 30:1 ratioYield of chlorogenic acid reached 3.59%. nih.gov
Sunflower By-product30 sec, 70% EthanolProcess was significantly faster than Soxhlet extraction (7 hours). uva.es

UAE, or sonication, employs acoustic cavitation to disrupt cell walls, which enhances mass transfer and accelerates the extraction process. This technique offers advantages such as reduced solvent consumption, lower temperatures, and shorter extraction times, making it particularly useful for thermolabile compounds. academicjournals.org

The effectiveness of UAE has been demonstrated for extracting chlorogenic acids from various sources. A study on Folium eucommiae optimized UAE parameters and found that a dual extraction using 52% ethanol at 50°C for 25 minutes yielded a high amount of chlorogenic acid. academicjournals.org Research on potato sprout waste found that UAE was a more valuable technique than conventional maceration for extracting 5-caffeoylquinic acid, a related compound. mdpi.com When comparing different extraction methods for burdock roots, ultrasound at 40 kHz was effective in increasing the content of free chlorogenic acid. mdpi.com

Table 3: Research Findings on Ultrasound-Assisted Extraction (UAE) of Chlorogenic Acids

Source MaterialOptimal ConditionsKey FindingsReference
Folium eucommiae25 min, 50 °C, 52% Ethanol, 17:1 ratioYield was higher than heat reflux extraction. academicjournals.org
Potato Sprout Waste5 min, 30% water in ethanolLower water content and shorter time yielded richer extracts. mdpi.com
Burdock Roots10 min, 50 °C, 1/30 g/mL ratio, WaterUltrasound at 40 kHz significantly increased free CGA content. mdpi.com
Chrysanthemum morifolium48.99 min, 23.44:1 ratio, 0.65 mol/L [Bmim]BrIonic liquid-based UAE yielded 4.20 mg/g of isochlorogenic acid C. nih.gov

Supramolecular solvents (SUPRAS) represent a novel and green extraction technology. mdpi.com These solvents are nanostructured liquids formed from the self-assembly of amphiphilic molecules in an aqueous or hydro-organic medium. researchgate.net Their unique architecture provides multiple binding interactions and microenvironments of varying polarities, making them excellent extractants for a range of bioactive compounds. researchgate.netuco.es

This method offers advantages in terms of speed and simplicity, often involving just stirring and centrifugation at room temperature, which avoids the need for high-pressure or high-temperature processes. uco.es Research on spent coffee grounds has demonstrated the potential of SUPRAS for extracting bioactive compounds. Using a SUPRAS system, researchers successfully extracted up to 4.3 mg/g of chlorogenic acid from wet spent coffee grounds in just one minute. researchgate.netuco.es This highlights the efficiency and rapidity of the SUPRAS method as an alternative to conventional organic solvents. mdpi.comresearchgate.net

Isolation and Purification Strategies for this compound

The isolation and purification of this compound, also known as 3,4-dicaffeoylquinic acid, from natural sources is a multi-step process that often involves a combination of chromatographic and solvent-based techniques. The goal is to separate this specific isomer from a complex mixture of other related compounds, such as other dicaffeoylquinic acid isomers (isochlorogenic acids A and C), monocaffeoylquinic acids (chlorogenic acid), and various other plant metabolites. researchgate.netnih.govnih.gov The selection and sequence of these methods are critical for achieving high purity and yield.

Chromatographic Techniques

Chromatography is the cornerstone of purification for this compound, leveraging the compound's specific physicochemical properties to separate it from impurities. A variety of chromatographic methods are employed, often in succession, to gradually enrich and finally isolate the target molecule.

Column chromatography serves as a fundamental step, frequently used for the initial fractionation of crude plant extracts. The choice of stationary phase is crucial and depends on the polarity of the target compound and the nature of the impurities.

Polyamide Resin: This stationary phase is effective for separating phenolic compounds like isochlorogenic acids. ajol.infoscielo.br The mechanism relies on the formation of hydrogen bonds between the phenolic hydroxyl groups of the compounds and the amide groups of the polyamide resin. nih.gov In one study, crude artichoke extracts were pre-separated using a polyamide column, which effectively enriched the polyphenol fractions before further purification. scielo.br Similarly, polyamide chromatography has been used to isolate chlorogenic acids from tobacco by-products, achieving a purity of 40.3% in the enriched fraction. ajol.info

Silica (B1680970) Gel: Silica gel is a common, versatile stationary phase used in normal-phase chromatography. It is often employed as an initial clean-up step. For instance, a methanol extract from the flower buds of Lonicera japonica was first passed through a silica gel column to obtain a partially purified sample before more advanced separation by HSCCC and prep-HPLC. researchgate.netnih.gov Further purification of a 40.3% pure chlorogenic acid fraction (from polyamide chromatography) using a silica gel column increased the total purity to 92.2%. ajol.info

Sephadex LH-20: This lipophilic gel filtration matrix separates compounds based on molecular size and polarity. It is particularly useful for separating flavonoids and other polyphenols. nih.govscispace.com It has been used in multi-step purification protocols for isolating various constituents from plant extracts. scispace.com

C18 (Reversed-Phase): C18-bonded silica is used in reversed-phase chromatography, where non-polar compounds are retained more strongly. This technique is highly effective for separating the isomers of chlorogenic acid. acs.org C18 cartridges can be used for sample clean-up, and C18 columns are the standard for analytical and preparative HPLC separation of these compounds. nih.govscielo.brird.fr

Table 1: Application of Column Chromatography in Isochlorogenic Acid Purification

Stationary PhasePrinciple of SeparationTypical Application StageExample Source MaterialReference
PolyamideHydrogen bonding with phenolic hydroxylsInitial fractionation/enrichmentArtichoke, Tobacco ajol.infoscielo.br
Silica GelAdsorption based on polarity (Normal Phase)Initial fractionation/clean-upLonicera japonica, Tobacco ajol.infonih.gov
Sephadex LH-20Gel filtration (size exclusion) and partitionIntermediate purificationGeneral plant extracts scispace.com
C18Hydrophobic interactions (Reversed Phase)Fine purification (Prep-HPLC)Lonicera japonica leaves nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of the sample. akjournals.com This technique is particularly well-suited for separating isomers with similar properties. researchgate.net

Several studies have demonstrated the efficiency of HSCCC in isolating this compound. In one instance, a one-step HSCCC separation of 800 mg of a crude extract from Gunura procumbens flowers yielded 4.38 mg of this compound with a purity exceeding 95%. researchgate.net A two-phase solvent system of ethyl acetate-methanol-water (3:1:3, v/v/v) was employed for this separation. researchgate.net

In another approach, HSCCC was used to purify an enriched fraction from Achillea alpina. nih.govmdpi.com From 480 mg of the fraction, 52.5 mg of this compound was obtained with a purity of 98.3%. This was achieved using a two-phase solvent system of n-hexane-ethyl acetate-water containing 1% acetic acid (1:4:8, v/v/v). nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used in the final stages of purification to obtain compounds with very high purity. nih.gov Due to its excellent separation efficiency, it can resolve closely related isomers that may co-elute in other chromatographic systems. nih.gov

Prep-HPLC is often used following a preliminary purification step by HSCCC or another column chromatography method. For example, a method combining HSCCC and prep-HPLC was developed to isolate compounds from the leaves of Lonicera japonica. nih.gov A fraction enriched by HSCCC was subjected to preparative HPLC on a C18 column, which yielded 20.3 mg of 3,4-O-dicaffeoylquinic acid (this compound) with a purity of 97.1%. nih.gov This highlights the power of combining these techniques to handle complex extracts and achieve high-purity compounds.

Solvent Partition Methods

Solvent partitioning, or liquid-liquid extraction, is a primary and effective method for the initial fractionation of crude extracts. mdpi.com This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-miscible organic solvent.

This method is widely used as the first step to separate complex mixtures and enrich the target compounds. mdpi.com For example, a crude ethanol extract of Achillea alpina was refined by sequential solvent partitioning with n-hexane, ethyl acetate, and n-butanol. mdpi.com The ethyl acetate fraction showed the highest concentration of the target isochlorogenic acids. This enriched ethyl acetate fraction was then further purified using chromatographic techniques. mdpi.com In a study on Achillea alpina, 60 grams of an ethanol extract were refined using solvent partition to yield a 1.7-gram enriched fraction, which was the starting material for the final HSCCC purification step that isolated this compound. nih.govmdpi.com

Comparative Analysis of Purification Efficiencies

The efficiency of a purification strategy for this compound is determined by the final purity and recovery yield, which depend on the combination and sequence of the methods used. No single method is sufficient; rather, a multi-step approach is required for effective isolation.

A common and effective strategy involves an initial solvent partition to create an enriched fraction, followed by one or more chromatographic steps. For instance, the purification of this compound from Achillea alpina involved an initial solvent partition followed by HSCCC. This two-step process was highly efficient, yielding a final product with 98.3% purity. mdpi.com

Another powerful combination is the use of HSCCC followed by prep-HPLC. This approach was used to purify compounds from Lonicera japonica leaves, where fractions from HSCCC were further resolved by prep-HPLC. This strategy yielded this compound (3,4-O-dicaffeoylquinic acid) with 97.1% purity. nih.gov

The combination of two different column chromatography techniques can also be effective. The purification of chlorogenic acids from tobacco by-products saw an initial polyamide column step yield a product of 40.3% purity. A subsequent silica gel chromatography step increased this purity more than twofold to 92.2%. ajol.info

Table 2: Comparative Efficiency of this compound Purification Strategies

Purification StrategyStarting MaterialIntermediate Purity/YieldFinal Yield (this compound)Final Purity (this compound)Reference
Solvent Partition → HSCCC60 g Achillea alpina ethanol extract1.7 g enriched fraction from partition52.5 mg (from 480 mg of fraction)98.3% mdpi.com
HSCCC → Prep-HPLCLonicera japonica leaf extractHSCCC fractions20.3 mg97.1% nih.gov
One-Step HSCCC800 mg Gunura procumbens crude extractN/A4.38 mg&gt;95% researchgate.net
Polyamide → Silica Gel*Tobacco by-product extract40.3% purity after polyamideN/A92.2% (total chlorogenic acids) ajol.info

Note: This study measured total chlorogenic acids, not specifically this compound, but illustrates the efficiency of the combined column method.

Analytical Characterization and Quantification of Isochlorogenic Acid B

Spectroscopic Identification Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of isochlorogenic acid b. These methods provide detailed information about its chemical composition and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to determine the connectivity of atoms within the molecule.

In ¹H NMR spectra, the presence of two caffeoyl moieties is indicated by characteristic signals for trans-olefinic protons with coupling constants (J) around 16.0 Hz. nih.gov The specific attachment points of these caffeoyl groups to the quinic acid core are determined through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between the protons of the quinic acid (H-3, H-4, and H-5) and the carbonyl carbons (C-9' or C-9") of the caffeoyl groups. nih.gov For this compound, the signals for H-3, H-4, and H-5 are observed in specific regions of the spectrum, which differentiate it from its isomers. nih.gov

Detailed ¹H and ¹³C NMR spectroscopic data have been reported for isochlorogenic acid isolated from various plant sources, providing a reference for its identification. researchgate.nete-fas.org For instance, the proton NMR spectrum of isochlorogenic acid A, a closely related isomer, shows two sets of mutually coupled doublets with large coupling constants, confirming the trans configuration of the double bonds in the cinnamyl-type residues. nih.gov Similar patterns are expected and observed for this compound, with slight variations in chemical shifts due to the different substitution pattern on the quinic acid ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Isochlorogenic Acid Isomers
AtomIsochlorogenic Acid A (3,5-diCQA) ¹H NMR (500 MHz, CD₃OD)Isochlorogenic Acid A (3,5-diCQA) ¹³C NMR (125 MHz, CD₃OD)Isochlorogenic Acid C (4,5-diCQA) ¹H NMR (500 MHz, CD₃OD)Isochlorogenic Acid C (4,5-diCQA) ¹³C NMR (125 MHz, CD₃OD)
Quinic Acid Moiety
H-22.32/2.15 (m)2.22-2.05 (m)
H-35.42 (m)4.37 (m)
H-43.97 (m)5.12 (dd, J=9.0, 2.8 Hz)
H-55.40 (m)5.62 (m)
H-62.23/2.19 (m)2.22-2.05 (m)
Caffeoyl Moiety 1
H-2'6.36 (d, J=16.0 Hz)6.29 (d, J=15.8 Hz)
H-3'7.62 (d, J=16.0 Hz)7.60 (d, J=15.8 Hz)
H-5'6.96 (m)6.91 (brt)
H-6'6.78 (d, J=8.0 Hz)6.74 (d, J=1.8 Hz)
H-9'7.07 (s)7.01 (d, J=1.8 Hz)
Caffeoyl Moiety 2
H-2''6.27 (d, J=16.0 Hz)6.19 (d, J=15.8 Hz)
H-3''7.58 (d, J=16.0 Hz)7.51 (d, J=15.8 Hz)
H-5''6.96 (m)6.91 (brt)
H-6''6.78 (d, J=8.0 Hz)6.74 (d, J=1.8 Hz)
H-9''7.07 (s)7.01 (d, J=1.8 Hz)

Data sourced from a study on Calystegia soldanella. e-fas.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone for the identification of this compound, often coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique, typically in the negative ion mode, which provides higher sensitivity for phenolic compounds. usask.ca

In ESI-MS, this compound and its isomers exhibit a pseudo-molecular ion peak [M-H]⁻ at an m/z of 515. nih.gov This corresponds to the molecular formula C₂₅H₂₄O₁₂. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for differentiating between the isomers of isochlorogenic acid. The fragmentation patterns provide structural information about the location of the caffeoyl groups. Common fragment ions observed for dicaffeoylquinic acids include those corresponding to the loss of a caffeoyl residue, and further fragmentation of the quinic acid moiety. d-nb.info For example, under optimized conditions, chlorogenic acids are known to produce fragment ions such as [quinic acid-H]⁻ (Q1), [caffeic acid-H]⁻ (C1), [quinic acid-H₂O]⁻ (Q2), and [caffeic acid-CO₂]⁻ (C2). d-nb.info

High-resolution mass spectrometry techniques like Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QToF-MS) provide highly accurate mass measurements, which aids in the unequivocal identification of this compound and its metabolites. researchgate.nettandfonline.com Studies have successfully used UHPLC-Q-Exactive Orbitrap MS to identify metabolites of isochlorogenic acid A, a closely related isomer, demonstrating the power of this technique. tandfonline.comnih.gov

Interactive Data Table: Key Mass Spectrometric Data for Isochlorogenic Acid Isomers
CompoundMolecular FormulaPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
Isochlorogenic Acid A (3,5-diCQA)C₂₅H₂₄O₁₂515.11938353.08, 191.05, 179.03, 135.04
This compound (3,4-diCQA)C₂₅H₂₄O₁₂515353, 191, 179, 173, 161
Isochlorogenic Acid C (4,5-diCQA)C₂₅H₂₄O₁₂515.1184353, 191, 179, 173, 161

Fragmentation data is illustrative and can vary based on instrument conditions. Data compiled from multiple sources. nih.govfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler spectroscopic method used for the preliminary identification and quantification of this compound. The UV spectrum of chlorogenic acids, including this compound, is characterized by a maximum absorption (λmax) at approximately 325-330 nm. tandfonline.comresearchgate.net This absorption is attributed to the π → π* transitions within the caffeoyl moieties. nih.gov While UV-Vis spectroscopy is not sufficient for distinguishing between isomers on its own, it is a valuable tool when used in conjunction with chromatography. The λmax can be used to set the detection wavelength in HPLC-UV/Vis systems for selective quantification. turkjps.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from other compounds in complex mixtures, such as plant extracts, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. Reversed-phase columns, such as C18, are typically employed for separation.

HPLC coupled with a Photodiode Array (PDA) or a UV/Vis detector is a common configuration for the analysis of this compound. The PDA detector allows for the acquisition of the entire UV spectrum for each peak, which aids in peak identification and purity assessment. nih.gov Quantification is typically performed by monitoring the absorbance at the λmax of this compound, around 325-330 nm. turkjps.orgd-nb.info

A gradient elution is often used to achieve optimal separation of this compound from its isomers and other related phenolic compounds. nih.govnih.gov The mobile phase usually consists of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov Calibration curves for this compound typically show good linearity with correlation coefficients (R²) greater than 0.999. nih.gov The LOD and LOQ values are determined to ensure the method's sensitivity for detecting and quantifying low concentrations of the analyte. nih.gov

Interactive Data Table: Example HPLC Method Parameters for this compound Analysis
ParameterConditionReference
Column Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) nih.gov
Mobile Phase A Water (0.1% formic acid) nih.gov
Mobile Phase B Methanol (0.1% formic acid) nih.gov
Flow Rate 0.7 ml/min nih.gov
Detection Wavelength Variable, including the range for chlorogenic acids nih.gov
Column Temperature 39 °C nih.gov
Injection Volume 20 µl nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the separation and quantification of this compound and its isomers. Utilizing columns with sub-2 µm particles, UHPLC provides higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

In a study analyzing the metabolites of isochlorogenic acid A, a UHPLC system was used to separate various chlorogenic acid isomers, including this compound. The system was equipped with a C18 column and a gradient elution program with a mobile phase consisting of water with 0.1% formic acid and acetonitrile. tandfonline.com This method allowed for the successful separation and identification of numerous metabolites. tandfonline.com Another study identified this compound in Brazilian green propolis using UHPLC coupled with mass spectrometry, where it appeared at a retention time of 7.53 minutes. researchgate.net

A UHPLC-Q-Exactive Orbitrap MS method was developed for the simultaneous determination of several chlorogenic acids, including this compound, in the root bark of Acanthopanax gracilistylus. acs.orgnih.gov This method demonstrated high sensitivity and resolution, enabling the identification and quantification of 70 chlorogenic acids in total. nih.gov The established method showed excellent linearity (r² > 0.990), accuracy (recovery from 96.7% to 105%), and repeatability (RSD < 5%). nih.gov

Similarly, a Diol-based-matrix solid-phase dispersion method coupled with UHPLC-PDA was established for the simultaneous extraction and determination of 13 compounds, including this compound, from Angelicae Pubescentis Radix. nih.gov This method proved to be simple, and environmentally friendly, with good recoveries ranging from 94.8% to 107% and low limits of detection (0.08–0.12 μg mL⁻¹) and quantification (0.16–0.24 μg mL⁻¹). nih.gov

Table 1: UHPLC Method Parameters for this compound Analysis

ParameterCondition 1 tandfonline.comCondition 2 researchgate.netCondition 3 nih.gov
Column HYPERSIL GOLD C18 (100 × 2.1 mm, 1.9 μm)Shim-pack VP-ODS (250 mm × 4.6 mm, 5 μm)Not specified
Mobile Phase A Water with 0.1% formic acidAcetonitrileNot specified
Mobile Phase B Acetonitrile0.5% acetic acid aqueous solutionNot specified
Flow Rate 0.3 mL/min1.0 mL/minNot specified
Detection Q-Exactive Orbitrap MSESI-QTOF-MSPDA
Retention Time Not specified for this compound7.53 minNot specified for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and sensitive quantification of this compound. These techniques combine the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.

In the analysis of sweet potato leaf extracts, UPLC-ESI-MS/MS was used to identify and quantify chlorogenic acid and its derivatives, including 3,4-dicaffeoylquinic acid (this compound). mdpi.com The precursor and product ions for this compound were identified, allowing for its specific detection. mdpi.com Another study utilized UHPLC-Q-Exactive Orbitrap MS to identify metabolites of isochlorogenic acid A in rats, where this compound was one of the identified compounds. tandfonline.com This high-resolution mass spectrometry approach provided accurate mass measurements, aiding in the confident identification of metabolites. tandfonline.com

LC-MS is also frequently used for the characterization of phenolic compounds in various plant extracts. For instance, it was employed to identify isochlorogenic acids A and B in the ethanolic extract of Achillea alpina. researchgate.net Furthermore, UPLC-ESI-QTOF-MS was used to identify seven phenolic acids, including this compound, in Brazilian green propolis. nih.gov

Table 2: LC-MS Parameters for this compound Identification

ParameterUPLC-ESI-MS/MS mdpi.comUHPLC-Q-Exactive Orbitrap MS tandfonline.comUPLC-ESI-QTOF-MS nih.gov
Ionization Mode ESINot specifiedESI (Positive and Negative)
Precursor Ion (m/z) Not specified515.11938 [M-H]⁻Not specified
Product Ions (m/z) Not specified353.08936, 191.0547Not specified
Application Analysis of sweet potato leaf extractsMetabolite identification in ratsAnalysis of Brazilian green propolis

Miniaturized Liquid Chromatography (e.g., Microflow LC, Capillary LC, NanoLC)

Miniaturized liquid chromatography systems, including microflow LC, capillary LC (capLC), and nanoLC, offer advantages such as reduced solvent consumption and increased sensitivity, making them suitable for the analysis of complex samples with limited quantities.

A study comparing different miniaturized LC systems for the determination of chlorogenic acids in dietary supplements demonstrated the potential of these techniques. researchgate.netnih.gov A hand-portable miniaturized LC was tested and compared with benchtop capillary and nano LC instruments. nih.govgrafiati.com While the benchtop systems showed superior sensitivity, the portable LC provided comparable performance for quantifying major chlorogenic acids at low mg/g levels and was significantly faster. nih.govgrafiati.com The capLC method utilized a Zorbax SB C18 column with a gradient elution of water (with 0.1% phosphoric acid) and methanol at a flow rate of 12 µL/min. nih.gov These miniaturized systems are valuable for rapid quality assessment of dietary supplements containing this compound. researchgate.net

Capillary Electrophoresis (CE) and CE-DAD

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with a diode-array detector (DAD), it allows for the simultaneous separation and spectral characterization of analytes.

A CE method was developed for the simultaneous separation and determination of five chlorogenic acid isomers, including this compound, in Honeysuckle. nih.gov This method employed a self-synthesized ionic liquid as a separation selector. Optimal separation was achieved using a 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.8) containing 0.7% (w/w) of the ionic liquid, with an applied voltage of 15 kV and detection at 237 nm. nih.gov The method demonstrated good linearity (r = 0.9994–0.9998) and low limits of detection (0.6–2.8 μg/ml) and quantification (2.2–9.5 μg/ml). nih.gov

Another study utilized a DPPH-CE-DAD method to screen and quantify antioxidant components, including this compound, in a complex matrix. chemfaces.com This approach combined the separation power of CE with an online assay for antioxidant activity.

Electrochemical Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the quantification of electroactive compounds like this compound. These techniques are based on the measurement of the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry (DPV) is a sensitive electrochemical technique used for the determination of various compounds, including chlorogenic acids. It enhances the signal-to-noise ratio compared to other voltammetric techniques.

The electrochemical properties of nine chlorogenic acid isomers, including 3,4-diCQA (this compound), were investigated using DPV at a glassy carbon electrode (GCE). researchgate.net The study revealed that the electrochemical behavior is strongly dependent on the chemical structure, particularly the presence of the catechol moiety. researchgate.net In another study, DPV was used to characterize chlorogenic acids in coffee samples, demonstrating its applicability for the analysis of real-world samples. scispace.com The DPV measurements were performed with specific parameters including pulse amplitude, pulse width, and scan rate to optimize the signal. researchgate.net

Square-Wave Voltammetry (SWV)

Square-wave voltammetry (SWV) is another highly sensitive electrochemical technique that allows for rapid analysis. It has been successfully applied to the characterization and quantification of chlorogenic acids.

The electrochemical behavior of six chlorogenic acid isomers was studied using SWV, which showed that the oxidation/reduction process at a GCE is a reversible, pH-dependent, two-electron-two-proton process occurring on the catechol group. researchgate.net SWV was found to be a very sensitive and selective method for determining the total content of chlorogenic acids in coffee. researchgate.netphytopurify.com A tyrosinase-based biosensor was developed for the detection of chlorogenic acid using SWV, achieving a low detection limit of 2.32 × 10⁻⁷ M. nih.gov This demonstrates the potential of SWV for highly sensitive and selective quantification of this compound and related compounds.

: Method Validation Parameters

The accurate and precise quantification of this compound in various matrices, particularly in complex botanical extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and metabolomic research. To ensure the reliability of analytical results, the methods employed for quantification must undergo rigorous validation. This section details the key validation parameters for analytical methods, such as High-Performance Liquid Chromatography (HPLC), that have been used for the determination of this compound.

Detailed Research Findings

Method validation for this compound typically encompasses the evaluation of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision, often expressed as the relative standard deviation (RSD).

Linearity: The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument. For the quantification of this compound, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The resulting data are then used to construct a calibration curve by plotting the peak area against the concentration.

In a study involving the simultaneous determination of eight constituents in Porana racemosa, the linear range for this compound was found to be 0.0860 to 8.60 mg/L, with a correlation coefficient (r) greater than 0.999, indicating excellent linearity. Another investigation focusing on the simultaneous determination of multiple chlorogenic acids in green coffee bean extracts also reported good linearity for 3,4-dicaffeoylquinic acid (an isomer of this compound) with a correlation of coefficient (R²) greater than 0.98.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be quantified with a defined level of precision and accuracy.

In the analysis of phenolic compounds in Vitex negundo L. var. cannabifolia, the limit of detection for this compound was reported to be less than 7.251 ng/mL, and the limit of quantification was less than 26.454 ng/mL. Another study on the simultaneous determination of seven phenolic acids in Brazilian green propolis also identified and quantified this compound, although specific LOD and LOQ values for this compound were not individually detailed.

Recovery: Recovery studies are performed to assess the accuracy of an analytical method. This is determined by adding a known amount of the analyte (spiking) to a sample matrix and then measuring the concentration of the analyte in the spiked and unspiked samples. The percentage of the spiked amount that is detected represents the recovery.

For this compound, an average recovery of 99.90% was achieved in a study on Porana racemosa, with a relative standard deviation (RSD) of 1.88% (n=6), indicating a high degree of accuracy for the method. In a broader study on 14 phenolic acids, which included this compound, the recovery rates were found to be in the range of 80.54% to 107.0%.

Relative Standard Deviation (RSD): Precision is a measure of the repeatability of an analytical method and is typically expressed as the relative standard deviation (RSD) of a series of measurements. It can be assessed at different levels, including intra-day precision (within the same day) and inter-day precision (over several days).

A study on Porana racemosa demonstrated that the RSDs for precision, stability (over 24 hours), and reproducibility tests for this compound were all below 2.0%. Similarly, in the analysis of Brazilian green propolis, the repeatability for seven phenolic acids, including this compound, showed an RSD of less than 2%.

The validation data for analytical methods used in the quantification of this compound are summarized in the interactive tables below.

Table 1: Linearity Data for this compound Quantification

Analytical Method Linear Range Correlation Coefficient (r) Reference

Table 2: Detection and Quantification Limits for this compound

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference

Table 3: Recovery Data for this compound

Analytical Method Spiked Concentration Average Recovery (%) RSD (%) Reference
HPLC Not Specified 99.90 1.88

Table 4: Precision Data (RSD) for this compound Quantification

Precision Type RSD (%) Reference
Precision, Stability, Reproducibility < 2.0

Biological Activities and Pharmacological Potential of Isochlorogenic Acid B Pre Clinical Investigations

Antioxidant Mechanisms

Isochlorogenic acid b (ICAB) exhibits significant antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species and the modulation of endogenous antioxidant enzyme systems. These activities underscore its potential as a protective agent against oxidative stress-induced cellular damage.

Reactive Oxygen Species (ROS) Scavenging

This compound has demonstrated the ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues. In a study involving bovine mammary epithelial cells, ICAB was shown to lower the levels of ROS. nih.gov This ROS scavenging activity was also observed in a study on chicken primary duodenal epithelial cells, where this compound significantly reduced ROS levels. semanticscholar.org These findings suggest that ICAB can directly neutralize these harmful molecules, thereby mitigating oxidative stress.

Modulation of Antioxidant Enzyme Systems (e.g., Nrf2 Pathway Activation)

Beyond direct scavenging, this compound also enhances the body's own antioxidant defenses by modulating key enzyme systems. A central player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by its inhibitor, Kelch-like ECH associating protein 1 (Keap1). nih.gov When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus, where it activates the transcription of a variety of antioxidant and cytoprotective genes. nih.gov

Research on related chlorogenic acids demonstrates that they can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). consensus.appnih.govfrontiersin.org This activation is achieved in part by facilitating the release of Nrf2 from Keap1. frontiersin.org For instance, studies on chlorogenic acid (CGA), a related compound, have shown it can increase the expression and nuclear translocation of Nrf2, thereby boosting the cellular antioxidant response. consensus.app This leads to a decrease in markers of oxidative stress like malondialdehyde (MDA) and an increase in the levels of protective enzymes. consensus.appnih.gov In a study on lead-induced neurotoxicity in mice, this compound supplementation was found to increase antioxidant enzyme activity, suggesting a similar mechanism of action. nih.gov

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties, which it exerts by inhibiting the production of pro-inflammatory molecules and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2)

Pre-clinical studies have consistently demonstrated that this compound can significantly reduce the production of key pro-inflammatory cytokines and enzymes. In a study using a mouse model of lead-induced neuroinflammation, ICAB treatment decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain. nih.gov Similarly, in a model of lipopolysaccharide (LPS)-induced inflammation in bovine mammary epithelial cells and mouse mammary glands, ICAB significantly lowered the expression of TNF-α, interleukin-1β (IL-1β), IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov

The inhibitory effects of this compound on these inflammatory mediators have been observed across various models. For instance, in LPS-stimulated RAW 264.7 macrophage cells, a related compound, chlorogenic acid, was shown to downregulate the secretion of IL-1β, IL-6, and TNF-α, as well as the expression of COX-2 and iNOS. semanticscholar.org Another study on human chondrocytes, a model for osteoarthritis, found that chlorogenic acid could reverse the IL-1β-induced increase in iNOS, IL-6, and COX-2 production. spandidos-publications.com These findings highlight the broad-spectrum anti-inflammatory activity of this compound and its related compounds in suppressing the key molecules that drive inflammatory responses.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Enzymes

Model System Inflammatory Stimulus Compound Observed Effect Reference
Mouse Brain Lead This compound ↓ TNF-α, ↓ IL-6 nih.gov
Bovine Mammary Epithelial Cells (MAC-T) Lipopolysaccharide (LPS) This compound ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ iNOS, ↓ COX-2 nih.gov
Mouse Mammary Glands Lipopolysaccharide (LPS) This compound ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ iNOS, ↓ COX-2 nih.gov
RAW264.7 Macrophages Lipopolysaccharide (LPS) Chlorogenic Acid ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ COX-2, ↓ iNOS semanticscholar.org
Human SW-1353 Chondrocytes Interleukin-1β (IL-1β) Chlorogenic Acid ↓ iNOS, ↓ IL-6, ↓ COX-2 spandidos-publications.com

↓ indicates a decrease in the levels or expression of the specified molecule.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, TLR4, JNK, ERK, p38-MAPK)

The anti-inflammatory effects of this compound are mediated through its ability to modulate several key signaling pathways that regulate the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Toll-like receptor 4 (TLR4), and mitogen-activated protein kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38-MAPK.

In a study on lead-induced neuroinflammation, this compound was found to decrease the levels of TLR4 and p38. nih.gov Furthermore, in a model of LPS-induced inflammation in bovine mammary epithelial cells and mouse mammary glands, the combination of quinic acid and this compound effectively suppressed the activation of the NF-κB pathway. nih.govbohrium.com This was evidenced by a reduction in the phosphorylation of IκBα and p65, key steps in the activation of NF-κB. frontiersin.org The study also demonstrated a synergistic effect of the combined treatment in inhibiting the NF-κB pathway. nih.govbohrium.com

Studies on related chlorogenic acids further support these findings. For instance, isochlorogenic acid A has been shown to attenuate liver fibrosis by suppressing the HMGB1/TLR4/NF-κB signaling pathway. nih.govresearchgate.net It achieves this by decreasing the expression of TLR4 and inhibiting the nuclear translocation of NF-κB p65. nih.gov Chlorogenic acid has also been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38, effectively curtailing the MAPK signaling pathway in various inflammatory models. nih.govnih.govmdpi.comconsensus.app By targeting these critical signaling cascades, this compound can effectively dampen the inflammatory response at a molecular level.

Suppression of Inflammasome Activation (e.g., NLRP3 Inflammasome)

This compound has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18. nih.gov

In a study investigating the effects of a combination of quinic acid and this compound on LPS-induced inflammation, the combined treatment significantly reduced the protein levels of key components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1, in bovine mammary epithelial cells. nih.govbohrium.com This suppression of the NLRP3 inflammasome was also observed in mouse mammary glands. nih.govbohrium.com The study concluded that the synergistic anti-inflammatory and anti-pyroptotic effects of quinic acid and this compound are mediated through the modulation of the NF-κB pathway and the NLRP3 inflammasome. nih.govbohrium.com

Research on the related compound, chlorogenic acid, has also demonstrated its ability to inhibit NLRP3 inflammasome activation. plos.orgwjgnet.com In a model of diabetic nephropathy, chlorogenic acid was found to suppress NLRP3 inflammasome activation by decreasing the expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18. plos.org This inhibitory effect was linked to the activation of the Nrf2 pathway, suggesting a crosstalk between antioxidant and anti-inflammatory pathways. plos.org

Attenuation of Inflammation in Specific Models

This compound (ICAB) has demonstrated notable anti-inflammatory effects in various preclinical models, particularly in the context of mastitis and neuroinflammation.

In studies involving bovine mammary epithelial cells (MAC-T) and mouse models of mastitis induced by lipopolysaccharide (LPS), ICAB has been shown to be effective. nih.govfrontiersin.org Research indicates that ICAB, both individually and in combination with quinic acid, can significantly decrease the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgbohrium.com This anti-inflammatory action is associated with the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govfrontiersin.org Furthermore, ICAB has been observed to reduce the infiltration of T lymphocytes in mammary tissue, providing further evidence of its anti-inflammatory capacity in this model. bohrium.comresearchgate.net

Beyond the mammary gland, ICAB has also been investigated for its neuroprotective properties. In a mouse model of lead-induced neuroinflammation, ICAB supplementation was found to alleviate behavioral abnormalities associated with anxiety and depression. nih.gov The underlying mechanism appears to involve the modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway. nih.gov ICAB treatment led to a decrease in pro-inflammatory cytokines, including TNF-α and IL-6, in the brain. nih.gov It also inhibited oxidative stress, as indicated by reduced malondialdehyde (MDA) levels and increased antioxidant enzyme activity. nih.gov

ModelKey Findings
LPS-induced mastitis in MAC-T cells and mice • Decreased expression of TNF-α, IL-1β, and IL-6. frontiersin.orgbohrium.com• Inhibition of the NF-κB signaling pathway. nih.govfrontiersin.org• Reduced T lymphocyte infiltration in mammary tissue. bohrium.comresearchgate.net
Lead-induced neuroinflammation in mice • Alleviated anxiety and depression-like behaviors. nih.gov• Decreased brain levels of TNF-α and IL-6. nih.gov• Modulated the BDNF signaling pathway. nih.gov• Inhibited oxidative stress. nih.gov
Table 1: Effects of this compound in Specific Inflammation Models

Hepatoprotective and Anti-fibrotic Activities

This compound has shown significant promise in preclinical models as a hepatoprotective and anti-fibrotic agent, particularly in the context of non-alcoholic steatohepatitis (NASH).

Mitigation of Liver Fibrosis Progression

In animal models of NASH induced by a methionine- and choline-deficient (MCD) diet, administration of ICAB has been shown to significantly improve the pathological lesions associated with liver fibrosis. nih.gov This is evidenced by reductions in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as hepatic hydroxyproline (B1673980) content, which are markers of liver damage and fibrosis. nih.govresearchgate.net

Inhibition of Hepatic Stellate Cell (HSC) Activation

A key event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs). thno.org Preclinical studies have demonstrated that ICAB can inhibit the activation of these cells. nih.govresearchgate.net This inhibitory effect is a crucial mechanism underlying its anti-fibrotic activity.

Regulation of Profibrogenic Factors

The progression of liver fibrosis is driven by an array of profibrogenic factors. Research has shown that ICAB can downregulate the expression of several of these key factors. nih.govresearchgate.net These include lysyl oxidase (LOX), transforming growth factor-beta 1 (TGF-β1), monocyte chemoattractant protein-1 (MCP-1), collagen type I alpha 1 (COL1α1), and tissue inhibitor of metalloproteinases-1 (TIMP-1). nih.govresearchgate.netmdpi.com By suppressing these molecules, ICAB helps to impede the excessive deposition of extracellular matrix that characterizes fibrosis.

Involvement of miR-122/HIF-1α Signaling Pathway

The molecular mechanisms underlying the hepatoprotective effects of ICAB involve the modulation of specific signaling pathways. Studies have revealed that ICAB can reverse the decreased levels of microRNA-122 (miR-122) and the over-expression of hepatic hypoxia-inducible factor 1-alpha (HIF-1α) seen in NASH models. nih.govamegroups.org The miR-122/HIF-1α signaling pathway is recognized for its important role in the development of progressive fibrosis. nih.govresearchgate.net By targeting this pathway, ICAB exerts a significant protective effect against fibrosis in the context of NASH. nih.govmdpi.com

ActivityKey Findings
Mitigation of Liver Fibrosis • Improved pathological lesions in NASH animal models. nih.gov• Decreased serum ALT, AST, and hepatic hydroxyproline. nih.govresearchgate.net
Inhibition of HSC Activation • Demonstrated inhibition of hepatic stellate cell activation. nih.govresearchgate.net
Regulation of Profibrogenic Factors • Downregulated expression of LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1. nih.govresearchgate.netmdpi.com
Involvement of Signaling Pathways • Reversed decreased miR-122 levels and over-expression of HIF-1α. nih.govamegroups.org• Modulated the miR-122/HIF-1α signaling pathway. nih.govresearchgate.netmdpi.com
Table 2: Hepatoprotective and Anti-fibrotic Activities of this compound

Modulation of Glucose and Lipid Metabolism

While direct and extensive research on the specific effects of this compound on glucose and lipid metabolism is still emerging, studies on its broader class of compounds, chlorogenic acids, provide significant insights. Chlorogenic acids are known to modulate glucose and lipid metabolism through various mechanisms. nih.govnih.gov

In the context of liver health, ICAB has been shown in a NASH mouse model to significantly decrease hepatic levels of cholesterol and triglycerides. nih.gov This suggests a potential role for ICAB in managing the dyslipidemia associated with fatty liver disease.

General studies on chlorogenic acids have demonstrated their ability to improve glucose tolerance and insulin (B600854) sensitivity. frontiersin.org They can influence glucose metabolism by inhibiting glucose uptake and synthesis while increasing glycolysis. mdpi.com In terms of lipid metabolism, chlorogenic acids have been shown to increase lipolysis and fatty acid oxidation, while suppressing the synthesis of cholesterol and fatty acids. mdpi.com These effects are often attributed to the modulation of key regulatory proteins such as peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov Given that this compound is a type of chlorogenic acid, it is plausible that it shares these metabolic regulatory properties.

Metabolic ParameterEffect of this compound / Chlorogenic Acids
Hepatic Lipids • Decreased hepatic cholesterol and triglyceride levels (ICAB in NASH model). nih.gov
Glucose Metabolism • Improved glucose tolerance and insulin sensitivity (Chlorogenic acids). frontiersin.org• Inhibition of glucose uptake and synthesis (Chlorogenic acids). mdpi.com• Increased glycolysis (Chlorogenic acids). mdpi.com
Lipid Metabolism • Increased lipolysis and fatty acid oxidation (Chlorogenic acids). mdpi.com• Suppressed cholesterol and fatty acid synthesis (Chlorogenic acids). mdpi.com
Table 3: Modulation of Glucose and Lipid Metabolism

Regulation of Glucose Homeostasis

This compound has demonstrated the ability to influence glucose metabolism through various mechanisms, including the inhibition of key digestive enzymes and effects on cellular glucose handling.

α-glucosidase and α-amylase inhibition: this compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides. abmole.com Some studies on chlorogenic acid isomers suggest they possess inhibitory activity against both α-glucosidase and α-amylase. issnpschool.org However, other research indicates that while some chlorogenic acids and their components can inhibit porcine pancreatic α-amylase, their effect on human salivary α-amylase may be weak. nih.govacs.org The inhibitory potential of these compounds can vary depending on the specific isomer and the source of the enzyme. nih.gov

Glucose Uptake: Research on chlorogenic acids suggests they can stimulate glucose uptake. For instance, long-term exposure of HepG2 hepatocyte models to chlorogenic acid has been shown to increase glucose uptake. researchgate.netfrontiersin.org This effect is linked to the activation of the AMPK signaling pathway, which promotes the translocation of the GLUT4 transporter to the cell membrane. researchgate.netplos.org

G6Pase Inhibition: Chlorogenic acids have been found to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in the liver responsible for producing glucose from glycogenolysis and gluconeogenesis. nih.govmdpi.com By downregulating G6Pase, this compound may contribute to the reduction of hepatic glucose output. researchgate.netfrontiersin.org

Impact on Lipid Metabolism

This compound has shown notable effects on lipid metabolism, particularly in models of non-alcoholic fatty liver disease (NAFLD).

Reduction of lipid accumulation in HepG2 cells and high-fat diet-fed zebrafish: Studies have demonstrated that this compound can attenuate lipid accumulation. In oleic acid-induced HepG2 cells, a model for NAFLD, this compound reduced lipid accumulation and triacylglycerol levels. nih.govresearchgate.netresearchgate.net Similar effects were observed in zebrafish fed a high-fat diet, where this compound treatment led to decreased lipid profiles and lipid accumulation. nih.govresearchgate.netnih.gov These findings suggest a potential role for this compound in mitigating the cellular and systemic effects of excessive fat. nih.govresearchgate.net

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

A central mechanism underlying the metabolic effects of this compound appears to be the activation of the AMP-activated protein kinase (AMPK) pathway.

AMPK is a crucial regulator of cellular energy homeostasis. mdpi.com Activation of AMPK can enhance glucose utilization and fatty acid oxidation while inhibiting processes like gluconeogenesis and lipid synthesis. frontiersin.org Studies on chlorogenic acid and its isomers, including this compound, have shown that these compounds can activate the AMPK pathway in various cell types, including HepG2 cells. researchgate.netfrontiersin.orgtandfonline.com This activation is considered a key contributor to the observed improvements in glucose and lipid metabolism. researchgate.netmdpi.comconsensus.app

Modulation of Lipid-Related Enzymes and Proteins

The influence of this compound on lipid metabolism is further supported by its ability to modulate the expression and activity of key enzymes and proteins involved in lipid synthesis and oxidation.

PPARα: this compound has been shown to increase the expression of peroxisome proliferator-activated receptor-alpha (PPARα). nih.govresearchgate.net PPARα is a nuclear receptor that plays a critical role in promoting the oxidation of fatty acids in the liver. researchgate.net By upregulating PPARα, this compound may enhance the clearance of lipids. nih.gov

ACC: Research indicates that this compound can reduce the expression of acetyl-CoA carboxylase (ACC). nih.gov ACC is a key enzyme in the synthesis of fatty acids. mdpi.com Its inhibition by this compound suggests a mechanism for reducing lipogenesis. nih.gov

Enzyme Modulation and Inhibition

Beyond its metabolic effects, this compound has been investigated for its ability to inhibit specific enzymes implicated in various physiological and pathological processes.

Phosphodiesterase-5 (PDE-5) Inhibition

Virtual screening and docking analyses have identified this compound as a potential inhibitor of phosphodiesterase-5 (PDE-5). nih.govbiocrick.com PDE-5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for conditions like erectile dysfunction. nih.gov In one in vitro study, this compound demonstrated an IC50 value of 193.5 μM against PDE5A. nih.gov

Kallikrein-Related Peptidase 5 (KLK5) Inhibition

Studies have explored the inhibitory effects of chlorogenic acid isomers on kallikrein-related peptidase 5 (KLK5), a serine protease found in the stratum corneum. mdpi.comresearchgate.net Overactivity of KLK5 is associated with skin conditions like rosacea. mdpi.com Research has shown that isochlorogenic acids A and C can inhibit KLK5 activity in a concentration-dependent manner. mdpi.com This inhibition prevents the conversion of inactive cathelicidin (B612621) into its active form, LL-37, which is involved in inflammatory responses in the skin. mdpi.comresearchgate.net While these studies focused on isomers A and C, they highlight the potential of the isochlorogenic acid family to modulate KLK5 activity.

Immunomodulatory Effects

This compound (ICAB) has been shown to possess anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov Research indicates that it can influence the expression of inflammatory factors and modulate immune responses in various models. nih.govfrontiersin.org These properties are foundational to its potential role in regulating the immune system.

Studies have investigated the impact of isochlorogenic acid (ICGA) on the immune system, including its effect on immunoglobulin levels. In a study involving ewes, supplementation with ICGA led to a significant increase in the serum concentrations of Immunoglobulin G (IgG) and Immunoglobulin M (IgM) across different physiological stages, including estrus, pregnancy, and lactation. mdpi.com Compared to the control group, ewes receiving ICGA demonstrated elevated levels of these key antibodies, suggesting a stimulatory effect on humoral immunity. mdpi.com While this particular study was conducted in ewes, it points towards the compound's potential to modulate immunoglobulin secretion. mdpi.com Related compounds have also been shown to increase serum IgG concentrations in other animal models, such as weaned pigs. acs.org

ImmunoglobulinEffect Observed in Ewe Model mdpi.comPhysiological Stage mdpi.com
IgGIncreasedEstrus, Pregnancy, Lactation
IgMIncreasedEstrus, Pregnancy, Lactation

Antitumor Activities (In Vitro Models)

This compound has demonstrated anticancer properties in pre-clinical evaluations. researchgate.netnih.gov Its potential as an antitumor agent is linked to its ability to inhibit the growth and proliferation of cancer cells.

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Research indicates that the compound exerts an inhibitory effect on AGS human gastric cancer cells. oncoscience.us Furthermore, this compound has been observed to suppress the growth of human breast cancer cells, highlighting its potential as a broad-spectrum anti-proliferative agent. mdpi.com The antitumor activity against gastric cancer cells has also been noted for related compounds like neochlorogenic acid, which was found to have an IC50 value of 20 µM in AGS cells and inhibit tumor growth in xenograft models. nih.govresearchgate.netresearchgate.net Similarly, other isomers like isochlorogenic acid A have shown efficacy against breast cancer cell lines such as MDA-MB-231 and 4T1. frontiersin.org

Cell LineCancer TypeObserved Effect of this compoundReference
AGSGastric CancerInhibition of cell proliferation oncoscience.us
Human Breast Cancer CellsBreast CancerInhibition of cell proliferation mdpi.com

Other Biological Activities (e.g., Anti-MRSA mechanisms)

Beyond its immunomodulatory and antitumor effects, this compound is associated with other significant biological activities, including antimicrobial action. The compound is recognized for its antioxidative and hepatoprotective properties. selleckchem.com Its antimicrobial potential has been investigated, particularly against antibiotic-resistant bacteria.

One of the key mechanisms attributed to the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of related phenolic compounds like chlorogenic acid is the disruption of bacterial cell processes. nih.gov This includes the inhibition of bacterial cell membrane synthesis and interference with the cell's metabolic functions. nih.gov A more specific mechanism was identified for isochlorogenic acid A, which acts as an inhibitor of the ClpP protein in MRSA. researchgate.net The ClpP protein is crucial for coordinating drug resistance and virulence, and its inhibition leads to a significant reduction in the expression of MRSA virulence factors. researchgate.net This targeting of virulence without directly killing the bacteria represents a novel approach to combating antibiotic-resistant infections. researchgate.net

Chemical Modifications and Synthesis of Isochlorogenic Acid B Derivatives

Strategies for Derivative Design and Synthesis

The design of isochlorogenic acid b derivatives often targets the functional groups that are susceptible to degradation or that limit its bioavailability. The primary strategies involve modifications of the carboxylic acid and the numerous hydroxyl groups on the quinic acid and caffeoyl moieties.

One of the key challenges with this compound is its potential for hydrolysis of the ester linkages in biological systems. To address this, a common strategy is to replace the ester bonds with more stable amide bonds. This modification is intended to increase the compound's stability against enzymatic degradation. mdpi.com

The introduction of amide functionalities can also modulate the solubility and the lipid-water partition coefficient of the resulting derivatives. The lipid-water partition coefficient is a critical parameter that influences a drug's ability to cross biological membranes. By carefully selecting the amine counterparts for the amidation reaction, it is possible to fine-tune the hydrophilic-lipophilic balance of the derivatives, potentially improving their absorption and distribution in the body. While specific studies on this compound are limited, research on related chlorogenic acids has shown that the synthesis of amide analogues can yield compounds with enhanced chemical stability and significant biological activity. mdpi.com

The synthesis of caffeic acid amide derivatives, which are structurally related to the components of this compound, typically involves reacting the caffeic acid with various amines. nih.gov This approach suggests a viable pathway for creating a library of this compound amides for further biological evaluation.

The synthesis of this compound derivatives often requires a multi-step process that includes the protection of reactive hydroxyl groups followed by acylation. The numerous hydroxyl groups on the quinic acid and caffeoyl moieties can interfere with desired chemical transformations. Therefore, protecting these groups with suitable protecting agents is a crucial initial step.

Following the protection of the hydroxyl groups, acylation reactions can be carried out to introduce new functional groups. For instance, enzymatic acylation has been explored for the synthesis of specific isomers of dicaffeoylquinic acids. A patented method describes the use of enzymes like Novozym 435 to catalyze the acylation reaction at specific positions on the quinic acid ring, allowing for the controlled synthesis of isomers such as 3,4-dicaffeoylquinic acid (this compound). google.com This chemoenzymatic approach offers a high degree of selectivity, which is often difficult to achieve through purely chemical methods.

Acyl migration, the movement of the caffeoyl group between the hydroxyl positions on the quinic acid core, is another important consideration during synthesis and can be influenced by pH and temperature. nih.govacs.org Understanding and controlling these acyl migration reactions are essential for the specific synthesis of this compound and its derivatives. researchgate.net

Evaluation of Modified this compound Derivatives for Enhanced Bioactivity and Stability

A primary goal of synthesizing this compound derivatives is to obtain compounds with improved biological activity and greater stability.

Novel synthetic amide analogues of chlorogenic acids have demonstrated greater chemical stability compared to the parent compounds, along with notable biological activities, such as against the hepatitis C virus. mdpi.com Furthermore, other synthetic derivatives of chlorogenic acids have shown promise as antifungal agents and inhibitors of HIV integrase/protease. mdpi.com

In the context of HIV research, dicaffeoylquinic acids (DCQAs), including this compound (3,4-DCQA), have been identified as selective inhibitors of HIV-1 integrase. asm.org The inhibitory activity of various DCQAs against HIV-1 integrase is presented in the table below.

CompoundIC50 against HIV-1 Integrase (nM)
l-Chicoric acid316
3,4-Dicaffeoylquinic acid (this compound)~300-840

The antioxidant properties of the dicaffeoylquinic acid family have also been systematically studied. The arrangement and number of caffeoyl groups play a significant role in their radical-scavenging and cytoprotective effects. nih.gov

Structure-Bioactivity Correlations of Synthetic Analogs

Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Studies on dicaffeoylquinic and dicaffeoyltartaric acid analogues as inhibitors of HIV-1 integrase have provided valuable insights into their structure-activity relationships. These studies have shown that the presence and orientation of the catechol groups (the 3,4-dihydroxyphenyl moieties) are critical for potent inhibitory activity. Modifications to the linker between the two caffeoyl groups have been explored to optimize the spatial arrangement of the catechol moieties to better fit into the active site of the enzyme. acs.org Of thirty-four synthesized analogues, seventeen demonstrated potent activity against HIV-1 integrase. acs.org

The antioxidant activity of the di-O-caffeoylquinic acid family is also heavily influenced by their structure. The ability to scavenge radicals and chelate metal ions is a key mechanism of their antioxidant action. Research indicates that the specific positioning of the caffeoyl groups on the quinic acid core affects these properties. For example, the antioxidant potential is influenced by the number and location of phenolic hydroxyl groups. nih.gov

Metabolism and Pharmacokinetics of Isochlorogenic Acid B Pre Clinical Studies

Absorption and Distribution in Animal Models (e.g., Rat Small Intestine)

Following oral administration in animal models, dicaffeoylquinic acids like isochlorogenic acid b undergo absorption and distribution to various tissues. Studies on the related compound, chlorogenic acid, show that it is absorbed rapidly, with evidence suggesting that some absorption of the intact molecule occurs in the stomach and upper gastrointestinal tract. nih.govresearchgate.net The appearance of chlorogenic acid and its metabolites in the plasma and urine of rats as early as 1.5 hours post-ingestion supports this observation. nih.govresearchgate.net

Once absorbed, the metabolites of isochlorogenic acids are distributed to several organs. In a study involving isochlorogenic acid A administered to rats, its metabolites were detected in the liver, lungs, and kidneys, with the kidney identified as a potentially significant metabolic organ. tandfonline.com Lower levels of metabolites were also observed in the heart and spleen, while none were detected in the brain, suggesting limited passage across the blood-brain barrier. tandfonline.com Research on chlorogenic acid has shown its highest tissue concentrations in the liver, followed by the kidney, lung, heart, and spleen. nih.gov

Biotransformation Pathways and Metabolite Identification (e.g., Conversion to Caffeic Acid and Quinic Acid)

The biotransformation of this compound is a multi-step process involving several key metabolic reactions. The metabolic pathways are complex, leading to a wide array of derivatives. A comprehensive study on the closely related isochlorogenic acid A in rats identified a total of 33 metabolites in plasma, revealing the primary transformation pathways. researchgate.nettandfonline.com These pathways are considered representative for this compound due to their structural similarity.

The main metabolic reactions include:

Hydrolysis: This is a critical initial step. The ester bonds of the dicaffeoylquinic acid are cleaved, releasing its constituent parts. This process can yield monocaffeoylquinic acids (such as chlorogenic acid), free caffeic acid, and quinic acid. tandfonline.com

Conjugation: Following hydrolysis, the resulting smaller molecules undergo extensive phase II metabolism. This includes methylation, glucuronide conjugation, and sulphate conjugation to increase their water solubility and facilitate excretion. researchgate.nettandfonline.com

Isomerization: Evidence suggests that isomerization can occur in vivo, as this compound was identified as a metabolite following the administration of isochlorogenic acid A. tandfonline.com

The conversion of this compound into caffeic acid and quinic acid is a central part of its metabolism. This breakdown is performed by esterases in the gastrointestinal tract and by the gut microflora. researchgate.net The resulting caffeic acid is then subject to further conjugation reactions. tandfonline.com

Below is a table summarizing the major biotransformation reactions and metabolites identified in preclinical studies of isochlorogenic acid A, which are analogous to the expected metabolism of this compound.

Metabolic PathwayDescriptionExample Metabolites (from Isochlorogenic Acid A studies)
HydrolysisCleavage of one or both caffeoyl groups from the quinic acid core.Caffeoylquinic Acids (e.g., Chlorogenic Acid), Caffeic Acid, Quinic Acid
MethylationAddition of a methyl group, often to a hydroxyl group on the caffeic acid moiety.Feruloylquinic Acid, Ferulic Acid
GlucuronidationConjugation with glucuronic acid to increase water solubility.Caffeic Acid Glucuronide, Caffeoylquinic Acid Glucuronide
SulfationConjugation with a sulfate (B86663) group.Caffeic Acid Sulfate
IsomerizationConversion between different isomers of dicaffeoylquinic acid.This compound, Isochlorogenic Acid C

Excretion Profiles

The metabolites of isochlorogenic acids are eliminated from the body through both renal and fecal routes. Following oral administration in rats, various metabolites of isochlorogenic acid A have been identified in both urine and feces. The extensive conjugation reactions, such as glucuronidation and sulfation, that occur during biotransformation increase the polarity of the metabolites, which facilitates their excretion in urine. tandfonline.com Metabolites that are not absorbed in the small intestine or are subject to enterohepatic circulation may be excreted via the feces.

Impact of Metabolism on Biological Activities

The hydrolysis into smaller, more readily absorbed compounds like caffeic acid and chlorogenic acid is particularly significant. These metabolites are known to possess potent biological activities themselves:

Caffeic Acid: This key metabolite has demonstrated antioxidant and anti-inflammatory properties. mdpi.com It can influence cellular signaling pathways, such as activating AMPK, which plays a role in regulating glucose transport. mdpi.com

Quinic Acid: This component also exhibits biological effects, including antioxidant and anti-inflammatory activities demonstrated in in vivo models. researchgate.net

Therefore, the biological response observed after the administration of this compound is the cumulative result of the parent compound and its array of bioactive metabolites. researchgate.netmdpi.com The metabolic transformation is crucial for the absorption and distribution of these active moieties throughout the body.

Future Research Directions for Isochlorogenic Acid B

Elucidation of Unexplored Molecular Mechanisms

Current studies have identified several signaling pathways modulated by isochlorogenic acid b, including the BDNF signaling pathway in the context of neuroprotection and the NF-κB pathway in relation to its anti-inflammatory effects. nih.govnih.gov However, the full spectrum of its molecular interactions is far from understood. Future research should aim to uncover novel molecular targets and signaling cascades affected by ICAB. For instance, while it is known to inhibit the temperature-sensitive TRPV3 channel, the precise binding sites and conformational changes induced by this interaction require more detailed investigation. nih.gov Furthermore, exploring its impact on other cellular processes such as autophagy, and cellular senescence could reveal new therapeutic applications. A deeper understanding of these fundamental mechanisms will be crucial for the rational design of ICAB-based therapies for a wider range of diseases.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate identification and quantification of this compound and its isomers from complex biological matrices and plant extracts remain a challenge. mdpi.comnih.gov While high-performance liquid chromatography (HPLC) is a commonly used technique, more advanced methods are needed for comprehensive profiling. researchgate.net The development and application of techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) can aid in the differentiation of closely related isomers. nih.gov Innovations in analytical methodologies, such as those utilizing in-source collision-induced dissociation, can provide more detailed structural information, which is critical for understanding the specific activities of different isochlorogenic acid isomers. nih.gov Future efforts should focus on creating more sensitive and selective analytical platforms to accurately measure ICAB and its metabolites in various biological samples, which will be essential for detailed pharmacokinetic and pharmacodynamic studies.

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

The biosynthesis of chlorogenic acids, including this compound, in plants is a complex process involving multiple enzymatic steps. nih.govmdpi.com While several key enzymes and pathways have been identified, there is still much to learn about the specific enzymes responsible for the synthesis of different isochlorogenic acid isomers. oup.comnih.gov Future research should focus on identifying and characterizing the specific transferases and other enzymes that lead to the formation of ICAB.

This knowledge can then be applied to metabolic engineering strategies in microbial systems like Saccharomyces cerevisiae or Escherichia coli to achieve high-level production of ICAB. acs.orgnih.govacs.org Such strategies could involve optimizing precursor pathways, overexpressing key biosynthetic genes, and balancing metabolic flux to maximize yield. nih.govbohrium.com Developing efficient microbial cell factories for ICAB production would provide a sustainable and scalable alternative to extraction from plant sources. acs.org

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds is a promising area of research. Preliminary studies have shown that combinations of different chlorogenic acid isomers or their combination with other polyphenols can result in enhanced biological activity. mdpi.comsemanticscholar.org For example, a recent study demonstrated that the combination of quinic acid and this compound synergistically inhibited inflammation and pyroptosis in bovine mammary epithelial cells. frontiersin.orgnih.gov

Future investigations should systematically explore the synergistic or antagonistic effects of ICAB when combined with other natural compounds, such as other flavonoids, terpenoids, or even conventional drugs. This could lead to the development of novel combination therapies with improved efficacy and potentially reduced side effects for a variety of conditions, including inflammatory diseases and infections. frontiersin.orgnih.gov

Application in Non-Human Biological Systems (e.g., Plant Stress Response, Food Preservation, Animal Health)

The biological activities of this compound extend beyond human health and warrant investigation in other biological systems.

Plant Stress Response: Chlorogenic acids are known to play a role in plant defense mechanisms against both biotic and abiotic stresses. oup.comtechscience.com Research has shown that salinity stress can lead to the accumulation of isochlorogenic acids in plants like honeysuckle, suggesting a protective role. nih.gov Further studies could explore the specific mechanisms by which ICAB contributes to plant stress tolerance, potentially leading to agricultural applications for improving crop resilience.

Food Preservation: The antioxidant and antimicrobial properties of chlorogenic acids make them potential candidates for natural food preservatives. nih.govfrontiersin.org Research has indicated that chlorogenic acid can inhibit lipid oxidation and the growth of various microorganisms. nih.govfrontiersin.org Future studies should specifically evaluate the efficacy of this compound in extending the shelf life of various food products and explore its mechanisms of action in preventing food spoilage.

Animal Health: this compound has shown potential for improving animal health. For instance, it has been studied for its effects on rumen fermentation and microbial diversity in ewes. mdpi.com Additionally, its anti-inflammatory properties could be beneficial in treating conditions like mastitis in dairy cows. frontiersin.orgnih.gov Further research in veterinary medicine could lead to the development of ICAB-based feed additives or treatments to enhance livestock health and productivity.

Advanced Pre-clinical Validation in Diverse Disease Models

While initial pre-clinical studies have shown the promise of this compound in models of neuroinflammation and liver fibrosis, further validation in a wider range of disease models is necessary. nih.govnih.gov This includes exploring its efficacy in models of other inflammatory conditions, metabolic disorders, and various types of cancer.

Research FindingDisease Model/SystemPotential Implication
Alleviates lead-induced anxiety, depression, and neuroinflammation. nih.govMouse model of lead-induced neurotoxicityNeuroprotective agent
Attenuates liver fibrosis. nih.govRat model of CCl4-induced liver fibrosisTreatment for liver disease
Inhibits the temperature-sensitive TRPV3 channel. nih.govIn vitro and in vivo models of dermatitis and pruritusTherapy for skin diseases
Synergistically inhibits inflammation and pyroptosis with quinic acid. frontiersin.orgnih.govBovine mammary epithelial cells and mouse mastitis modelTreatment for mastitis in dairy cows
Accumulates in response to salinity stress. nih.govHoneysuckle plantsEnhancing plant stress tolerance

Q & A

Q. How can Isochlorogenic acid B be accurately quantified in complex plant matrices?

Answer: this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with quantitative analysis of multi-components by a single marker (QAMS) . This method establishes relative correction factors (RCFs) for this compound relative to a reference compound (e.g., chlorogenic acid or rutin) to enable simultaneous quantification of multiple phenolic acids. For example, RCFs for this compound have been validated at 0.585–1.485 under varying chromatographic conditions (e.g., gradient elution with acetonitrile/0.1% formic acid) . The method ensures reproducibility (RSD <5%) and avoids the need for individual reference standards for all components, making it cost-effective for plant matrix analysis.

Q. What are the validated HPLC parameters for distinguishing this compound from structurally similar isomers?

Answer: this compound (3,4-dicaffeoylquinic acid) can be resolved from isomers (e.g., Isochlorogenic acid A and C) using HPLC with UV detection at 327 nm and a C18 column (e.g., Diamonsil® C18, 4.6 × 250 mm, 5 μm). A gradient mobile phase of acetonitrile and 0.1% formic acid (e.g., 10%→25% acetonitrile over 33 minutes) achieves baseline separation. This compound typically elutes between 20–25 minutes under these conditions . Method validation should include specificity tests using spiked samples and comparison with reference standards.

Advanced Research Questions

Q. What are the primary metabolic pathways of this compound in vivo, and how do they influence its bioavailability?

Answer: this compound undergoes hydrolysis, dehydroxylation, hydrogenation, and phase II conjugation (glucuronidation, sulfation) in vivo. Using UHPLC-Q-Exactive Orbitrap MS , 33 metabolites have been identified in rat plasma, with hydrolyzed and hydrogenated products (e.g., M11) being the dominant circulating forms . These pathways reduce its bioavailability, as conjugated metabolites exhibit lower membrane permeability. To study this, administer this compound orally (200 mg/kg in rats) and analyze plasma, urine, and feces using SPE pretreatment and metabolomic workflows .

Q. How does this compound modulate oxidative stress pathways in cellular models, and what methodological controls are critical for reproducibility?

Answer: this compound upregulates SOD, CAT, GSH, and GSH-Px in HEK 293T cells under H2O2-induced oxidative stress, as shown by qPCR and enzyme activity assays . Key controls include:

  • Standardizing cell viability assays (e.g., MTT) to ensure non-cytotoxic concentrations (e.g., IC50 >100 μM).
  • Validating oxidative stress models with positive controls (e.g., ascorbic acid).
  • Quantifying intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) alongside this compound’s direct radical-scavenging activity (e.g., DPPH/ABTS assays) .

Q. What experimental strategies can resolve discrepancies in reported antioxidant activities of this compound across studies?

Answer: Discrepancies often arise from differences in:

  • Concentration ranges : this compound shows dose-dependent scavenging of DPPH (up to 97% at 1 mM) but weaker activity against O2<sup>−</sup>.
  • Assay interference : Remove coexisting antioxidants (e.g., rutin) via SPE before testing .
  • Model systems : Compare in vitro (e.g., chemical radical scavenging) and in vivo (e.g., zebrafish oxidative stress models) data to contextualize bioactivity .

Q. What are the challenges in establishing relative correction factors (RCFs) for this compound in multi-component assays, and how can they be mitigated?

Answer: RCF variability stems from:

  • Chromatographic drift : Minimize by maintaining column temperature (30°C) and mobile phase pH .
  • Matrix effects : Validate RCFs in plant-specific matrices (e.g., coffee flowers vs. Radix Dipsaci) .
  • Instrument sensitivity : Use high-purity standards and calibrate detectors daily. Reported RCFs for this compound range from 0.585–1.485 relative to chlorogenic acid, with inter-laboratory validation recommended .

Methodological Notes

  • Analytical Rigor : Always include system suitability tests (e.g., theoretical plates >2000, tailing factor <2) in HPLC workflows .
  • Metabolite Identification : Use MS/MS fragmentation patterns (e.g., m/z 353→191 for quinic acid derivatives) to confirm this compound metabolites .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.